(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol
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Overview
Description
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol typically involves the reaction of 3-pyridinemethanol with 1,1,1-trifluoro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridinecarboxaldehyde or pyridinecarboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
(3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine: Similar structure but with a phenyl ring instead of a pyridine ring.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring in addition to the pyridine ring.
Uniqueness
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and methanol group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
[5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,10(11,12)13)8-3-7(6-15)4-14-5-8/h3-5,15H,6H2,1-2H3 |
InChI Key |
KKQHHWMUGODKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)CO)C(F)(F)F |
Origin of Product |
United States |
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